molecular formula C15H16N2O B581844 4-(4-Aminophenyl)-N,N-dimethylbenzamide CAS No. 166386-41-0

4-(4-Aminophenyl)-N,N-dimethylbenzamide

Cat. No. B581844
CAS RN: 166386-41-0
M. Wt: 240.306
InChI Key: UALKREGOHDLMRS-UHFFFAOYSA-N
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Description

4-Aminophenol, a compound with a similar structure, is typically available as a white powder . It plays a vital role in the development process of black-and-white film .


Synthesis Analysis

Amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in formation of target compounds .


Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory .


Chemical Reactions Analysis

4-Aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image. Its chemical properties make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .


Physical And Chemical Properties Analysis

4-Aminophenol has a density of 1.2±0.1 g/cm³, boiling point of 282.0±23.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Nonlinear Optical Properties

Tris(4-aminophenyl)amine, another related compound, exhibits remarkably high nonlinear optical properties. Researchers explore its potential applications in optical devices, such as nonlinear optical switches and frequency converters. Understanding its electronic structure and optical behavior contributes to the development of advanced photonic materials .

Graphene-Based Field-Effect Transistors (FETs)

The reduced mixtures of tetra(4-aminophenyl)porphyrin (TAP) and graphene oxide (TAP-rGO) have been examined to understand how TAP affects rGO’s quality and carrier mobilities in FETs. This research sheds light on the interactions between organic molecules and graphene, which are crucial for designing efficient electronic devices .

Safety And Hazards

4-Aminodiphenyl is a colorless crystal with a floral odor . It is a potential occupational carcinogen and can cause headache, dizziness, drowsiness, dyspnea (breathing difficulty), ataxia, lassitude (weakness, exhaustion), methemoglobinemia, urinary burning, and acute hemorrhagic cystitis .

Future Directions

Covalent organic frameworks (COFs) with structured channels for easy molecular design have great potential applications in the field of environmental remediation .

properties

IUPAC Name

4-(4-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKREGOHDLMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716528
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-N,N-dimethylbenzamide

CAS RN

166386-41-0
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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